Phenyl glycidyl ether

Catalog No.
S564983
CAS No.
122-60-1
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl glycidyl ether

CAS Number

122-60-1

Product Name

Phenyl glycidyl ether

IUPAC Name

2-(phenoxymethyl)oxirane

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2

InChI Key

FQYUMYWMJTYZTK-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=CC=C2

Solubility

1 to 5 mg/mL at 64° F (NTP, 1992)
0.02 M
12.9% in octane; completely sol in acetone and toluene
In water, 2,400 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.24
0.2%

Synonyms

(Phenoxymethyl)oxirane; (Phenyloxymethyl)oxirane; (±)-(Phenoxymethyl)oxirane; (±)-1,2-Epoxy-3-phenoxypropane; (±)-Glycidyl Phenyl Ether; (±)-Phenyl Glycidyl Ether; 1,2-Epoxy-3-phenoxypropane; 1-Phenoxy-2,3-epoxypropane; 2,3-Epoxy-1-phenoxypropane; 2

Canonical SMILES

C1C(O1)COC2=CC=CC=C2

Model Compound for Studying Epoxides:

Phenyl glycidyl ether (PGE) is a small molecule with a simple structure containing an epoxide group. This makes it a valuable model compound for researchers studying the behavior of epoxides in various chemical reactions. Due to its well-defined structure and readily available commercial sources, PGE serves as a convenient platform for investigating fundamental aspects of epoxide chemistry, such as:

  • Ring-opening reactions: PGE readily undergoes ring-opening reactions with various nucleophiles, allowing researchers to explore the factors governing reaction selectivity and efficiency .
  • Curing mechanisms: Understanding the curing process of epoxy resins is crucial for developing new materials with desired properties. PGE serves as a model system for studying the kinetics and mechanism of epoxy curing reactions, providing insights into the crosslinking process and the formation of polymer networks .

Development of Novel Catalysts and Processes:

The reactivity of PGE's epoxide ring makes it a useful substrate for developing novel catalysts and processes. Researchers are exploring the application of PGE in:

  • Polymerization reactions: PGE can be used as a co-monomer or reactive diluent in the development of new polymeric materials. Its epoxide functionality allows for efficient incorporation into polymer chains through various polymerization techniques .
  • Ring-opening metathesis polymerization (ROMP): PGE serves as a model substrate for studying and optimizing ROMP catalysts, which are essential for the synthesis of well-defined, functional polymers with diverse applications .

Research on Ionic Liquids:

PGE is being used to investigate the properties and potential applications of ionic liquids (ILs). As solvents and catalysts, ILs offer unique advantages in various chemical reactions. Studies utilizing PGE explore the interaction between ILs and epoxides, providing insights into:

  • The role of ILs in epoxide ring-opening reactions: PGE serves as a model substrate to understand how ILs influence reaction pathways and product selectivity .
  • Development of IL-based catalysts for epoxide polymerization: By studying the interaction between PGE and ILs, researchers aim to design novel IL-based catalysts for efficient and selective epoxide polymerization processes.

Phenyl glycidyl ether is a colorless liquid classified within the glycidyl ether group of compounds, with the chemical formula C₉H₁₀O₂ and a CAS Registry Number of 122-60-1. Its IUPAC name is 2-(phenoxymethyl)oxirane. This compound is notable for its role in reducing the viscosity of epoxy resin systems, making it a valuable additive in various industrial applications such as coatings, adhesives, and sealants .

PGE is classified as a hazardous substance due to several factors []:

  • Skin and eye irritant: Exposure to PGE can cause irritation and inflammation of the skin and eyes [].
  • Respiratory irritant: Inhalation of PGE vapors can irritate the respiratory tract [].
  • Suspected carcinogen: PGE is listed as a suspected carcinogen by some regulatory agencies due to limited evidence [].
  • Skin sensitizer: Repeated exposure may cause skin allergies [].
Typical of epoxides. It can undergo:

  • Anionic Polymerization: This reaction is crucial for modifying polymer properties.
  • Nucleophilic Substitution: The epoxide ring can react with nucleophiles like amines or alcohols, leading to the formation of various derivatives .
  • Carbon Dioxide Fixation: Recent studies have explored the reaction of phenyl glycidyl ether with carbon dioxide, enhancing its application in sustainable chemistry .

Phenyl glycidyl ether exhibits significant biological activity, particularly concerning its toxicity. It has been classified as a potential carcinogen based on laboratory studies that indicate it can cause cancer in animal models. Additionally, it poses risks through inhalation, skin absorption, and contact with eyes or skin, leading to irritation and possible long-term health effects .

The synthesis of phenyl glycidyl ether typically involves the reaction between phenol and epichlorohydrin in the presence of a base. Key methods include:

  • Traditional Method: Involves reacting phenol with epichlorohydrin without using Lewis acid catalysts, followed by dehydrochlorination using sodium hydroxide .
  • Microreactor Technology: A more modern approach utilizes phase-transfer catalysts within microreactors to enhance yield and efficiency. The reaction conditions include varying temperatures (30-100 °C) and specific feed ratios of phenol to epichlorohydrin .

Phenyl glycidyl ether serves multiple industrial purposes:

  • Viscosity Reduction: It is primarily used to lower the viscosity of epoxy resins, improving their processing and application characteristics.
  • Coatings and Sealants: Its properties make it suitable for use in protective coatings and sealants.
  • Adhesives: It enhances the performance of adhesives by modifying their mechanical properties and curing behavior .

Research indicates that phenyl glycidyl ether can interact with various biological molecules. For instance, it reacts readily with proteins and nucleic acids due to its electrophilic nature. This interaction raises concerns regarding its potential toxicity and carcinogenicity, necessitating careful handling in industrial settings . Additionally, studies have investigated its reactivity with other compounds like imidazoles, further elucidating its chemical behavior .

Several compounds share structural similarities with phenyl glycidyl ether. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Ethylene Glycol Diglycidyl EtherC₁₂H₂₄O₄Used as a flexible epoxy resin; less toxic than phenyl glycidyl ether.
Bisphenol A Diglycidyl EtherC₂₁H₂₄O₄Commonly used in epoxy formulations; has higher viscosity compared to phenyl glycidyl ether.
Glycidyl MethacrylateC₈H₈O₂Used in polymerization processes; more reactive than phenyl glycidyl ether but lacks aromatic characteristics.

Phenyl glycidyl ether's unique aromatic structure contributes to specific mechanical properties and reactivity profiles that differentiate it from these similar compounds.

Physical Description

Phenyl glycidyl ether is a colorless liquid. (NTP, 1992)
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid.
Colorless liquid. [Note: A solid below 38°F.]

Color/Form

Colorless liquid (Note: A solid below 38 degrees F)

XLogP3

1.6

Boiling Point

473 °F at 760 mm Hg (NTP, 1992)
245.0 °C
245 °C
473°F

Flash Point

greater than 200 °F (NTP, 1992)
248 °F (Closed Cup)
114 °C c.c.
248°F

Vapor Density

4.37 (NTP, 1992) (Relative to Air)
4.37 (Air = 1)
Relative vapor density (air = 1): 4.37
4.37

Density

1.1092 at 68 °F (NTP, 1992)
1.1109 at 21 °C
Relative density (water = 1): 1.11
1.11

LogP

log Kow = 1.61 (est)
1.12

Melting Point

38.3 °F (NTP, 1992)
3.5 °C
38°F

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.01 mm Hg at 68 °F (NTP, 1992)
0.01 mmHg
1.0X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 1.33

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

122-60-1
71031-02-2
71031-03-3

Wikipedia

Phenyl glycidyl ether

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

... Synthesized by condensation of phenol with epichlorohydrin, with subsequent dehydrochlorination with caustic to form the epoxy ring.

General Manufacturing Information

Paint and coating manufacturing
Oxirane, 2-(phenoxymethyl)-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
Oxirane, 2-(phenoxymethyl)-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
The epoxy group of the glycidylethers reacts during the curing process, so glycidylethers are generally no longer present in completely cured products.

Analytic Laboratory Methods

NIOSH Method S74. Analyte: Matrix: Air. Procedure: Gas chromatography/Flame ionization detector. Method Evaluation: Method was validated over the range of 31 to 121 mg/cu m using a 50 liter sample. Precision (CVt): 0.057. Applicability: Under the conditions of sample size (50 liter) the useful range is 6 to 180 mg/cu m.
Solid sorbent sampling and chromatographic determination of glycidyl ethers in air.
Method: NIOSH 1619, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: phenyl glycidyl ether; Matrix: air; Detection Limit: not provided.

Storage Conditions

Store in an area without drain or sewer access. Seperated from strong oxidants, strong bases, strong acids and amines. Cool. Keep in the dark.

Dates

Modify: 2023-08-15

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